(3-Chloro-4,5-dimethoxyphenyl)methanol
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Overview
Description
(3-Chloro-4,5-dimethoxyphenyl)methanol: is an organic compound with the molecular formula C9H11ClO3 . It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanol typically involves the chlorination of 3,4-dimethoxybenzyl alcohol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Chloro-4,5-dimethoxybenzaldehyde or 3-Chloro-4,5-dimethoxybenzoic acid.
Reduction: 3-Chloro-4,5-dimethoxytoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-4,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (3-Chloro-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorine atom may also play a role in its reactivity, making it a versatile compound for various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-4-methoxybenzyl alcohol: Has only one methoxy group, affecting its solubility and reactivity.
3-Chloro-4,5-dimethoxybenzaldehyde: An oxidized form of (3-Chloro-4,5-dimethoxyphenyl)methanol, used in different synthetic applications.
Uniqueness
The presence of both chlorine and methoxy groups in this compound makes it unique. The chlorine atom increases its reactivity towards nucleophiles, while the methoxy groups enhance its solubility in organic solvents. This combination of properties makes it a valuable compound in various chemical syntheses and research applications .
Properties
CAS No. |
18268-78-5 |
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Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
(3-chloro-4,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3 |
InChI Key |
SIUSKYPZQUVNGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OC |
Origin of Product |
United States |
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